Alexa Fluor 405

Description

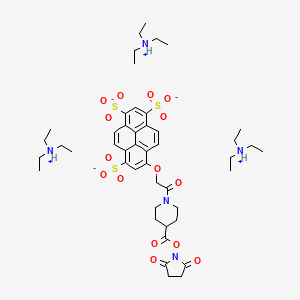

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C46H69N5O15S3 |

|---|---|

Molecular Weight |

1028.3 g/mol |

IUPAC Name |

8-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]-2-oxoethoxy]pyrene-1,3,6-trisulfonate;triethylazanium |

InChI |

InChI=1S/C28H24N2O15S3.3C6H15N/c31-23-5-6-24(32)30(23)45-28(34)14-7-9-29(10-8-14)25(33)13-44-19-11-20(46(35,36)37)16-3-4-18-22(48(41,42)43)12-21(47(38,39)40)17-2-1-15(19)26(16)27(17)18;3*1-4-7(5-2)6-3/h1-4,11-12,14H,5-10,13H2,(H,35,36,37)(H,38,39,40)(H,41,42,43);3*4-6H2,1-3H3 |

InChI Key |

JLDSMZIBHYTPPR-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1CN(CCC1C(=O)ON2C(=O)CCC2=O)C(=O)COC3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Alexa Fluor 405: An In-depth Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Alexa Fluor 405, a member of the renowned Alexa Fluor family of fluorescent dyes, is a blue-emitting fluorophore widely utilized in a multitude of life science research applications. Its favorable spectral properties, including a strong absorption and emission in the violet/blue region of the spectrum, make it a valuable tool for multiplexing experiments with green and red fluorophores. This technical guide provides a comprehensive overview of this compound, its physicochemical properties, key applications, detailed experimental protocols, and visual workflows to empower researchers in leveraging this versatile dye for their scientific inquiries.

Core Properties of this compound

This compound is characterized by its robust performance across a range of applications, owing to its excellent photostability and pH insensitivity.[1] The key quantitative properties of this fluorophore are summarized in the table below, providing a quick reference for experimental design and instrument setup.

| Property | Value | Reference(s) |

| Excitation Maximum | 401 nm | [1] |

| Emission Maximum | 421 nm | [1] |

| Molar Extinction Coefficient (ε) | 35,000 cm⁻¹M⁻¹ | [2] |

| Quantum Yield (Φ) | 0.54 | [3] |

Key Research Applications

The unique spectral characteristics of this compound make it particularly well-suited for several advanced research techniques. Its excitation is ideally matched for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[1]

Immunofluorescence (IF)

In immunofluorescence microscopy, this compound-conjugated secondary antibodies are frequently used to detect the presence and subcellular localization of specific proteins. Its blue emission provides excellent contrast with commonly used green (e.g., Alexa Fluor 488) and red (e.g., Alexa Fluor 594) fluorophores in multi-color imaging experiments.

Flow Cytometry

This compound is a popular choice for flow cytometry, enabling the identification and quantification of specific cell populations within a heterogeneous sample. Its narrow emission spectrum minimizes spectral overlap with other fluorophores, facilitating complex multi-parameter analysis.

Super-Resolution Microscopy (STORM)

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging technique that can overcome the diffraction limit of light microscopy.[4] this compound is often used as an "activator" dye in conjunction with a "reporter" dye (like Alexa Fluor 647) in a dual-labeling approach.[5] The 405 nm laser light is used to photoactivate the reporter dye, allowing for the sequential imaging and precise localization of individual molecules.[5]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key applications of this compound. These protocols are intended as a starting point and may require optimization based on the specific cell type, target antigen, and instrumentation.

Immunofluorescence Staining of Cultured Cells

This protocol describes a typical workflow for indirect immunofluorescence staining of adherent cells using an this compound-conjugated secondary antibody.[6][7]

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

-

Primary Antibody (specific to the target protein)

-

This compound-conjugated Secondary Antibody (specific to the host species of the primary antibody)

-

Nuclear Counterstain (e.g., DAPI)

-

Antifade Mounting Medium

Procedure:

-

Cell Culture and Fixation:

-

Culture cells to the desired confluency on sterile coverslips in a petri dish or multi-well plate.[8]

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells by incubating with Fixation Solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

If the target protein is intracellular, incubate the cells with Permeabilization Buffer for 10-20 minutes at room temperature.[8]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[7]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[8]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the this compound-conjugated secondary antibody in Blocking Buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[9]

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Counterstaining and Mounting:

-

Incubate the cells with a nuclear counterstain like DAPI, if desired.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Allow the mounting medium to cure, and store the slides at 4°C in the dark.

-

Flow Cytometry Staining

This protocol outlines a general procedure for staining a single-cell suspension for flow cytometry analysis using an this compound-conjugated antibody.[10]

Materials:

-

Single-cell suspension (e.g., from peripheral blood or cultured cells)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

-

Fc Block (optional, to reduce non-specific binding to Fc receptors)

-

This compound-conjugated Primary Antibody

-

7-AAD or other viability dye (optional)

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.[11]

-

Transfer 100 µL of the cell suspension (1 x 10⁶ cells) to a flow cytometry tube.

-

-

Fc Receptor Blocking (Optional):

-

Add Fc Block to the cell suspension and incubate for 10-15 minutes at 4°C.

-

-

Antibody Staining:

-

Add the predetermined optimal amount of the this compound-conjugated primary antibody to the cells.

-

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.

-

-

Viability Staining (Optional):

-

Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

-

Add a viability dye such as 7-AAD according to the manufacturer's instructions.

-

-

Data Acquisition:

-

Acquire the samples on a flow cytometer equipped with a violet laser for excitation of this compound.

-

Super-Resolution Microscopy (STORM) Sample Preparation

This protocol provides a general guideline for preparing samples for dual-color STORM imaging using this compound as an activator dye and Alexa Fluor 647 as a reporter dye.[12][13]

Materials:

-

Cells grown on high-precision coverslips

-

Fixation Solution (e.g., 3% Paraformaldehyde + 0.1% Glutaraldehyde in PBS)

-

Reducing Buffer (e.g., 0.1% NaBH₄ in PBS, freshly prepared)

-

Blocking Buffer (e.g., 3% BSA + 0.2% Triton X-100 in PBS)

-

Washing Buffer (e.g., 0.2% BSA + 0.05% Triton X-100 in PBS)

-

Primary Antibodies (for two different targets)

-

Secondary Antibodies conjugated with this compound (activator) and Alexa Fluor 647 (reporter)

-

STORM Imaging Buffer

Procedure:

-

Cell Culture and Fixation:

-

Culture cells on high-precision coverslips suitable for microscopy.

-

Fix the cells with Fixation Solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Reduction and Permeabilization:

-

Incubate the cells with freshly prepared Reducing Buffer for 7 minutes at room temperature to quench glutaraldehyde autofluorescence.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with Blocking Buffer for 20 minutes.[12]

-

-

Antibody Staining:

-

Incubate the cells with a cocktail of primary antibodies diluted in Blocking Buffer for 1 hour at room temperature.

-

Wash the cells five times with Washing Buffer for 15 minutes each.

-

Incubate the cells with a cocktail of the this compound-conjugated secondary antibody and the Alexa Fluor 647-conjugated secondary antibody diluted in Blocking Buffer for 30-60 minutes at room temperature.

-

Wash the cells five times with Washing Buffer for 15 minutes each.

-

Post-fix the cells with 4% Paraformaldehyde in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Imaging:

-

Mount the coverslip on a microscope slide with STORM Imaging Buffer.

-

Proceed with STORM imaging, using a 405 nm laser for activation and a 647 nm laser for excitation of the reporter dye.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound Dye | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Quantum Yield [this compound] | AAT Bioquest [aatbio.com]

- 4. Stochastic optical reconstruction microscopy (STORM) provides sub-diffraction-limit image resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 7. ibidi.com [ibidi.com]

- 8. ptglab.com [ptglab.com]

- 9. img.abclonal.com [img.abclonal.com]

- 10. bosterbio.com [bosterbio.com]

- 11. research.pasteur.fr [research.pasteur.fr]

- 12. mvi-inc.com [mvi-inc.com]

- 13. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]

Alexa Fluor 405: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Alexa Fluor 405, a violet-light excitable fluorophore widely utilized in fluorescence microscopy, flow cytometry, and other fluorescence-based applications. Designed for researchers, scientists, and drug development professionals, this document details the spectral properties, experimental protocols, and key applications of this versatile dye.

Core Properties of this compound

This compound is a blue-fluorescent dye characterized by its excitation maximum in the violet region of the spectrum.[1] It is particularly well-suited for excitation by the 407 nm spectral line of a krypton laser or a 408 nm violet laser diode.[1] A significant advantage of this compound is its relative insensitivity to pH over a wide molar range, which contributes to more stable and reliable signals in live-cell imaging experiments.[1]

Quantitative spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Excitation Maximum | 401 nm |

| Emission Maximum | 421 nm |

| Molar Extinction Coefficient (ε) | 35,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | Not explicitly stated in search results |

Experimental Protocols

Detailed methodologies for the application of this compound in immunofluorescence and flow cytometry are outlined below. These protocols provide a foundational framework that can be adapted to specific experimental needs.

Immunofluorescence Staining Protocol

This protocol describes the use of this compound-conjugated secondary antibodies for the detection of a target antigen in fixed and permeabilized cells.

-

Cell Preparation:

-

Culture cells on sterile glass coverslips or in a multi-well plate.

-

Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-20 minutes at room temperature. This step is necessary for intracellular targets.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS) for 30-60 minutes at room temperature.[2]

-

-

Antibody Incubation:

-

Dilute the primary antibody against the target antigen in the blocking buffer.

-

Incubate the cells with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the cells three times with PBS.

-

Dilute the this compound-conjugated secondary antibody in the blocking buffer.

-

Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS, ensuring the final washes are thorough to reduce background fluorescence.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the samples using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~405 nm, Emission: ~421 nm).

-

Flow Cytometry Protocol

This protocol outlines the steps for staining a cell suspension with an this compound-conjugated antibody for analysis by flow cytometry.

-

Cell Preparation:

-

Prepare a single-cell suspension from your sample (e.g., blood, tissue, or cultured cells).

-

Determine the total cell number and assess viability. A viability of over 90% is recommended.

-

Aliquot approximately 1 x 10^6 cells per tube.

-

-

Staining:

-

Wash the cells with a suitable buffer (e.g., FACS buffer: PBS with 0.5% BSA and 0.05% sodium azide).

-

Centrifuge the cells and discard the supernatant.

-

Add the this compound-conjugated primary antibody at the predetermined optimal concentration.

-

Incubate for 20-30 minutes on ice or at 4°C, protected from light.

-

Wash the cells twice with FACS buffer to remove unbound antibody.

-

-

Data Acquisition:

-

Resuspend the cells in an appropriate volume of FACS buffer.

-

Analyze the samples on a flow cytometer equipped with a violet laser for excitation.

-

Collect the emission signal using a filter appropriate for this compound (e.g., a 450/50 nm bandpass filter).

-

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagram illustrates a typical immunofluorescence staining workflow.

Caption: A flowchart of a standard indirect immunofluorescence protocol.

This guide provides essential information for the effective use of this compound in various research applications. For optimal results, it is recommended to titrate antibodies and optimize protocols for your specific cell type and experimental setup.

References

Alexa Fluor 405 spectral properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the spectral properties and core characteristics of Alexa Fluor 405, a widely utilized blue-fluorescent dye. The information presented herein is intended to assist researchers in optimizing its use in various applications, including fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Core Spectral and Photophysical Properties

This compound is a blue-fluorescent dye that is optimally excited by the 405 nm violet laser line.[1] Its key characteristics include high photostability, pH insensitivity over a broad range, and good water solubility, making it a robust and versatile tool for biological imaging.[2][3][4]

Quantitative Spectral Data

The following table summarizes the key quantitative spectral and photophysical properties of this compound. These values are essential for instrument setup and for quantitative analysis in fluorescence experiments.

| Property | Value | Measurement Conditions |

| Maximum Excitation Wavelength (λex) | 401 nm | Conjugate in aqueous solution[5] |

| Maximum Emission Wavelength (λem) | 421 nm | Conjugate in aqueous solution[5] |

| Molar Extinction Coefficient (ε) | 35,000 cm-1M-1 | At 402 nm[4] |

| Quantum Yield (Φ) | ~0.4 (relative to Coumarin 1) | In ethanol |

| Fluorescence Lifetime (τ) | 3.55 ns | In water[6][7] |

Key Characteristics and Advantages

This compound offers several advantages for fluorescence-based applications:

-

Photostability: Alexa Fluor dyes are known for their enhanced photostability compared to traditional fluorophores, allowing for longer exposure times and more robust image acquisition.[4]

-

pH Independence: The fluorescence of this compound is stable across a wide pH range (pH 4-10), which is a significant advantage for live-cell imaging and experiments involving pH fluctuations.[2]

-

Water Solubility: As a sulfonated dye, this compound has excellent water solubility, facilitating its use in aqueous buffers without the need for organic solvents and reducing the likelihood of precipitation.[4]

-

Brightness: While not the brightest fluorophore available, this compound provides a strong and detectable signal, suitable for a wide range of applications.

Experimental Protocols

Detailed methodologies for common applications of this compound are provided below. These protocols serve as a starting point and may require optimization based on the specific experimental context.

Protein and Antibody Conjugation with this compound NHS Ester

This protocol outlines the conjugation of this compound N-hydroxysuccinimidyl (NHS) ester to primary amines on proteins, such as antibodies.

Methodology:

-

Protein Preparation:

-

Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer such as phosphate-buffered saline (PBS).

-

-

Dye Preparation:

-

Allow the vial of this compound NHS ester to equilibrate to room temperature.

-

Prepare a stock solution of the dye in anhydrous dimethylsulfoxide (DMSO) at a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add the reactive dye solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 (dye:protein) is recommended.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the fluorescently labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the conjugate at 280 nm (for protein) and at the absorbance maximum of the dye (~401 nm).

-

Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

-

F-Actin Staining in Fixed Cells with this compound Phalloidin

This protocol describes the staining of filamentous actin (F-actin) in fixed and permeabilized cells using a fluorescently labeled phalloidin conjugate.

Methodology:

-

Cell Preparation:

-

Grow cells on a suitable substrate (e.g., glass coverslips).

-

Wash the cells with pre-warmed PBS.

-

-

Fixation:

-

Fix the cells with 3.7% formaldehyde in PBS for 10 minutes at room temperature.

-

Wash the cells two to three times with PBS.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.

-

Wash the cells two to three times with PBS.

-

-

Staining:

-

Prepare the staining solution by diluting the this compound phalloidin stock solution in PBS containing 1% Bovine Serum Albumin (BSA). A final concentration of approximately 165 nM is a good starting point.

-

Incubate the cells with the staining solution for 20-30 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells two to three times with PBS.

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Protein Conjugation with this compound NHS Ester.

Caption: Workflow for F-Actin Staining with this compound Phalloidin.

References

- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Effects of Viscosity and Refractive Index on the Emission and Diffusion Properties of this compound Using Fluorescence Correlation and Lifetime Spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of Alexa Fluor™ 405, with a Focus on Fluorescence Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical characteristics of Alexa Fluor™ 405, with a particular emphasis on its fluorescence quantum yield. This document is intended to serve as a valuable resource for researchers employing this fluorophore in a variety of applications, from fluorescence microscopy to flow cytometry.

Core Photophysical Properties of Alexa Fluor™ 405

| Parameter | Value | Reference(s) |

| Quantum Yield (Φ) | Not specified by manufacturer. | [3][4] |

| iFluor® 405 (similar dye) | 0.91 | [2] |

| Excitation Maximum (λex) | ~401 nm | [5][6] |

| Emission Maximum (λem) | ~421 nm | [5][6] |

| Molar Extinction Coefficient (ε) | 35,000 cm⁻¹M⁻¹ | [6] |

| Fluorescence Lifetime (τ) | ~3.55 ns (in water) | [7][8] |

| Recommended Laser Line | 405 nm | [1] |

| pH Sensitivity | Stable over a wide pH range. |

Understanding and Measuring Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield corresponds to a brighter fluorescent signal, which is paramount for the detection of low-abundance targets.

The most common method for determining the fluorescence quantum yield is the comparative method, which involves referencing the fluorescence of the sample under investigation to that of a standard with a known quantum yield.

2.1.1. Recommended Standard for Alexa Fluor™ 405

For the spectral range of Alexa Fluor™ 405, quinine sulfate is a widely accepted fluorescence standard.[1][9][10] It is crucial to use a consistent solvent and concentration for accurate measurements.

-

Standard: Quinine sulfate

-

Solvent: 0.1 M perchloric acid or 0.5 M sulfuric acid

2.1.2. Step-by-Step Methodology

-

Solution Preparation:

-

Prepare a stock solution of the quantum yield standard (e.g., quinine sulfate in 0.5 M H₂SO₄) and the Alexa Fluor™ 405 dye in the same solvent. The use of the same solvent for both the standard and the sample is highly recommended to eliminate the need for refractive index corrections.

-

From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. This range is crucial to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectra for all prepared solutions.

-

Record the absorbance value at the chosen excitation wavelength (e.g., 401 nm for Alexa Fluor™ 405).

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectra for all solutions. The excitation wavelength should be the same as that used for the absorbance measurements.

-

It is critical to maintain identical experimental conditions (e.g., excitation and emission slit widths, detector voltage) for all measurements of both the standard and the sample.

-

-

Data Analysis:

-

For each recorded emission spectrum, integrate the area under the curve to obtain the total fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

-

Perform a linear regression for both sets of data. The slope of these lines represents the gradient (Grad).

-

-

Quantum Yield Calculation:

-

The quantum yield of the Alexa Fluor™ 405 (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions. If the same solvent is used, this term becomes 1.

-

-

Experimental Workflow: Immunofluorescence Staining

Alexa Fluor™ 405 is frequently used as a secondary antibody conjugate in immunofluorescence (IF) microscopy. The following diagram illustrates a typical workflow for an indirect immunofluorescence experiment.

Caption: Indirect Immunofluorescence Workflow using an Alexa Fluor™ 405 conjugated secondary antibody.

Conclusion

Alexa Fluor™ 405 is a robust and versatile fluorophore for applications requiring blue fluorescence detection. While a precise quantum yield value is not publicly documented by the manufacturer, this guide provides the necessary theoretical background and a detailed experimental protocol for its determination. By understanding the core photophysical properties and employing standardized methodologies, researchers can effectively utilize Alexa Fluor™ 405 to generate high-quality, reproducible data in their scientific endeavors.

References

- 1. Quinine - Wikipedia [en.wikipedia.org]

- 2. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantum Yield [Alexa Fluor 405] | AAT Bioquest [aatbio.com]

- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Effects of Viscosity and Refractive Index on the Emission and Diffusion Properties of this compound Using Fluorescence Correlation and Lifetime Spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinine sulfate [omlc.org]

- 10. Quinine sulfate [omlc.org]

- 11. Quantum yield - Wikipedia [en.wikipedia.org]

Alexa Fluor 405: A Technical Guide to its Photostability and pH Insensitivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the photostability and pH insensitivity of Alexa Fluor 405, a widely used blue-fluorescent dye. Understanding these core characteristics is crucial for designing robust and reproducible fluorescence-based assays, particularly in applications such as immunofluorescence, flow cytometry, and super-resolution microscopy. This document provides a summary of key quantitative data, detailed experimental protocols for verification, and visual workflows to facilitate experimental design.

Core Properties of this compound

This compound is a sulfonated coumarin derivative that exhibits bright and stable fluorescence. Its spectral properties make it an ideal choice for multicolor imaging, as it is well-separated from green and red fluorophores. The dye is readily excited by the 405 nm laser line commonly found on confocal microscopes and flow cytometers.[1][2]

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound and other common blue fluorescent dyes. While direct, side-by-side comparative studies on photostability are limited in published literature, the available data and qualitative descriptions consistently point to the superior photostability of Alexa Fluor dyes compared to traditional fluorophores.

| Property | This compound | Pacific Blue™ | DAPI | Hoechst 33342 |

| Excitation Maximum (nm) | 401[1] | ~405 | ~358 | ~350 |

| Emission Maximum (nm) | 421[1] | ~455 | ~461 | ~461 |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 34,000[3] | ~30,000 | ~33,000 | ~42,000 |

| Quantum Yield (Φ) | Not widely reported | Not widely reported | ~0.04 (bound to DNA) | ~0.4 (bound to DNA) |

| Photostability | High | Moderate | Moderate to Low | Low |

| pH Sensitivity | Insensitive (pH 4-10)[4][5] | Sensitive to acidic pH | Insensitive | Insensitive |

Photostability of this compound

Photostability, the ability of a fluorophore to resist photodegradation upon exposure to excitation light, is a critical parameter for quantitative fluorescence imaging. Alexa Fluor dyes are renowned for their enhanced photostability compared to many conventional dyes, allowing for longer exposure times and more robust time-lapse imaging.[3][4]

Experimental Protocol: Measuring Photobleaching Rate

This protocol outlines a method for quantifying the photostability of this compound-conjugated antibodies in fixed cells using a confocal microscope. The rate of photobleaching is determined by measuring the decrease in fluorescence intensity over time under continuous illumination.

Materials:

-

Cells cultured on coverslips or in imaging dishes

-

Primary antibody of interest

-

This compound-conjugated secondary antibody

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (for permeabilization)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Antifade mounting medium

-

Confocal laser scanning microscope with a 405 nm laser

Methodology:

-

Cell Preparation and Immunofluorescence Staining:

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 for 10 minutes (if targeting intracellular antigens).

-

Wash cells three times with PBS.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with primary antibody at the recommended dilution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash cells three times with PBS.

-

Incubate with this compound-conjugated secondary antibody, protected from light, for 1 hour at room temperature.

-

Wash cells three times with PBS.

-

Mount coverslips with an antifade mounting medium.

-

-

Confocal Microscopy and Image Acquisition:

-

Select a region of interest (ROI) with well-stained cells.

-

Set the imaging parameters:

-

Laser Line: 405 nm

-

Laser Power: Use a consistent and relatively high laser power to induce photobleaching within a reasonable timeframe.

-

Pinhole: Set to 1 Airy unit.

-

Detector Gain/Offset: Adjust to have a good signal-to-noise ratio without saturation in the initial image.

-

-

Acquire a time-lapse series of the ROI. Capture an image every 5-10 seconds for a total duration of 5-10 minutes, or until the fluorescence intensity has significantly decreased.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of the stained structures within the ROI for each time point.

-

Correct for background fluorescence by subtracting the mean intensity of a cell-free region.

-

Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

-

Plot the normalized fluorescence intensity as a function of time.

-

The photobleaching rate can be quantified by fitting the decay curve to an exponential function to determine the photobleaching half-life (t₁/₂).

-

pH Insensitivity of this compound

The fluorescence of many dyes is sensitive to the pH of their environment, which can be a significant source of variability in biological experiments where pH can differ between cellular compartments. This compound is largely insensitive to pH in the physiological range, making it a reliable probe for applications in live-cell imaging and for staining acidic organelles.[1][4][5]

Experimental Protocol: Determining the pH Profile of Fluorescence

This protocol describes how to measure the fluorescence intensity of this compound over a range of pH values using a spectrofluorometer.

Materials:

-

This compound dye (e.g., free acid or conjugate)

-

A series of buffers with pH values ranging from 4 to 10 (e.g., citrate, phosphate, and borate buffers)

-

Spectrofluorometer

-

pH meter

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

For each pH value to be tested, dilute the stock solution into the corresponding buffer to a final concentration that gives a strong fluorescence signal without inner filter effects (absorbance < 0.1).

-

-

Fluorescence Measurement:

-

Calibrate and set up the spectrofluorometer.

-

Set the excitation wavelength to the absorbance maximum of this compound (~401 nm).

-

Measure the fluorescence emission spectrum for the this compound solution in the buffer of the first pH value.

-

Record the peak emission intensity at ~421 nm.

-

Repeat the measurement for each of the different pH buffers.

-

-

Data Analysis:

-

Plot the peak fluorescence intensity as a function of pH.

-

Normalize the fluorescence intensity at each pH to the maximum intensity measured across the pH range.

-

The resulting plot will show the pH profile of this compound's fluorescence.

-

Conclusion

This compound is a robust and reliable blue-fluorescent dye characterized by its high photostability and insensitivity to pH over a broad physiological range. These features make it an excellent choice for a wide array of fluorescence-based applications, from routine immunofluorescence to demanding quantitative and live-cell imaging experiments. The protocols provided in this guide offer a framework for researchers to independently verify these properties within their specific experimental contexts, ensuring the generation of high-quality, reproducible data.

References

A Technical Guide to the Brightness of Alexa Fluor 405 and Comparable Dyes for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the brightness of Alexa Fluor 405 in comparison to other commonly utilized fluorescent dyes. The following sections present quantitative data, detailed experimental protocols, and a visual representation of a relevant experimental workflow to aid researchers in selecting the most appropriate fluorophores for their specific applications.

Quantitative Comparison of Fluorescent Dye Brightness

The brightness of a fluorescent dye is a critical parameter in ensuring the sensitivity and clarity of experimental results. It is determined by two key factors: the molar extinction coefficient (ε), which indicates the efficiency of light absorption at a specific wavelength, and the quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. The theoretical brightness is often expressed as the product of these two values.

The following table summarizes the key spectral properties and brightness of this compound and other spectrally similar or commonly used dyes.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |

| This compound | 402 | 421 | 35,000[1] | ~0.92 (relative to Fluorescein)[2][3] | 32,200 |

| Pacific Blue | 401 | 452 | 46,000[4][5] | 0.78[4][5] | 35,880 |

| SuperBright 436 | 414 | 436 | Not specified | Not specified | Brighter than Pacific Blue[6] |

| Brilliant Violet 421 | 405 | 421 | 2,500,000[7] | 0.65[7] | 1,625,000 |

| DyLight 405 | 400 | 420 | 30,000[2][8][9] | High[10] | Not specified |

Experimental Protocols

Accurate determination of fluorescent dye brightness relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for measuring quantum yield and a common application, multicolor flow cytometry.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of a sample to that of a standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent (e.g., deionized water, ethanol, or phosphate-buffered saline)

-

Standard fluorescent dye with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Test fluorescent dye

Procedure:

-

Prepare a series of dilutions of both the standard and test dyes in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of each dilution using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the test dye.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye. The resulting plots should be linear.

-

Calculate the slope (gradient) of the linear fit for both plots.

-

Calculate the quantum yield of the test dye (Φ_sample) using the following equation:

Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)

Where:

-

Φ_standard is the known quantum yield of the standard.

-

Gradient_sample and Gradient_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance.

-

η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively.

-

Experimental Workflow: Multicolor Flow Cytometry

Multicolor flow cytometry is a powerful technique that utilizes multiple fluorescently labeled antibodies to simultaneously analyze different cell populations. The brightness of the chosen fluorophores is paramount for resolving distinct cell subsets, especially those with low antigen expression.

Caption: A diagram illustrating the key steps in a multicolor flow cytometry experiment.

References

- 1. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. stressmarq.com [stressmarq.com]

- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Buy Pacific blue | 215868-31-8 [smolecule.com]

- 5. app.fluorofinder.com [app.fluorofinder.com]

- 6. Super Bright 436 Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Alexa Fluor 405: A Technical Guide for Researchers

An in-depth examination of the chemical properties, applications, and experimental considerations for the violet laser-excitable fluorophore, Alexa Fluor 405. This guide is intended for researchers, scientists, and drug development professionals utilizing fluorescence-based techniques.

This compound is a blue-fluorescent dye that is a member of the Alexa Fluor family of organic fluorophores. It is particularly valuable for multicolor imaging and flow cytometry applications due to its excitation by the 405 nm violet laser, which minimizes spectral overlap with more common green and red fluorophores.[1][2] While it is noted to be one of the dimmer dyes in the Alexa Fluor series, making it best suited for the detection of highly expressed antigens, its high photostability and pH insensitivity make it a reliable choice for various applications.[1][3]

Core Properties and Chemical Structure

This compound is derived from coumarin and is a sulfonated pyrene derivative. The most common reactive form for bioconjugation is the succinimidyl ester (NHS ester), which readily reacts with primary amines on proteins and other biomolecules.

The chemical structure of the this compound succinimidyl ester is characterized by a pyrene core with multiple sulfonate groups, which contribute to its water solubility and relative pH insensitivity.

Molecular Formula: C₄₆H₆₉N₅O₁₅S₃

Molecular Weight: 1028.3 g/mol [4]

Below is a table summarizing the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 1028.3 g/mol | [4] |

| Excitation Maximum | 401 nm | [5] |

| Emission Maximum | 421 nm | [5] |

| Extinction Coefficient | 35,000 cm⁻¹M⁻¹ | [1] |

| Optimal Laser Line | 405 nm (Violet) | [1] |

| pH Sensitivity | Insensitive from pH 4-10 |

Experimental Protocols

Antibody Conjugation with this compound NHS Ester

This protocol outlines the general steps for conjugating this compound succinimidyl ester to an antibody. The protocol is optimized for IgG antibodies.

Materials:

-

Antibody (0.5-2 mg/mL in an amine-free buffer like PBS)

-

This compound NHS Ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate, pH 8.3

-

Purification column (e.g., gel filtration)

-

Quenching reagent (e.g., 1.5 M hydroxylamine)

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris) or preservatives like sodium azide, they must be removed by dialysis or buffer exchange. The antibody concentration should be at least 2 mg/mL for optimal results.

-

Dye Preparation: Dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO immediately before use.

-

Reaction Setup: Add the reactive dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody may need to be optimized, but a starting point is often a 10-fold molar excess of dye.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Quenching (Optional): Add a quenching reagent like hydroxylamine to stop the reaction and remove any unreacted dye.

-

Purification: Separate the labeled antibody from the unreacted dye using a purification column, such as a gel filtration column.

-

Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C.

Immunofluorescence Staining Protocol

This protocol provides a general workflow for immunofluorescent staining of cells using an this compound-conjugated secondary antibody.

Materials:

-

Cells grown on coverslips or in a multi-well plate

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA in PBS)

-

Primary Antibody (unconjugated)

-

This compound-conjugated Secondary Antibody

-

Mounting Medium (with or without DAPI)

Procedure:

-

Cell Preparation: Wash the cells briefly with PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate the cells with the this compound-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the fluorescence using a microscope equipped with a 405 nm laser and appropriate emission filters.

Flow Cytometry Staining Protocol

This protocol describes a general procedure for staining suspended cells for flow cytometry analysis using an this compound-conjugated antibody.

Materials:

-

Single-cell suspension

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)

-

This compound-conjugated Primary Antibody

-

(Optional) Viability Dye

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10⁶ to 1x10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.

-

Blocking (Optional): To block Fc receptors, especially on immune cells, incubate with an Fc blocking reagent.

-

Staining: Add the predetermined optimal concentration of the this compound-conjugated antibody to the cell suspension.

-

Incubation: Incubate for 20-30 minutes at 4°C in the dark.

-

Washing: Wash the cells by adding 1-2 mL of Flow Cytometry Staining Buffer and centrifuging at a low speed (e.g., 300-400 x g) for 5 minutes.

-

Resuspension: Discard the supernatant and resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

-

Analysis: Analyze the cells on a flow cytometer equipped with a 405 nm violet laser.

Concluding Remarks

This compound is a versatile blue-fluorescent dye that is a valuable tool in a researcher's arsenal, particularly for multicolor fluorescence experiments. Its excitation by the violet laser allows for its use alongside more common fluorophores with minimal spectral overlap. While its relative dimness should be a consideration in experimental design, its high photostability and pH insensitivity provide for robust and reproducible results in applications such as immunofluorescence and flow cytometry. Proper experimental design, including the use of appropriate controls and optimization of antibody concentrations, will ensure the successful application of this compound in a variety of research settings.

References

An In-Depth Technical Guide to Alexa Fluor 405

For researchers, scientists, and drug development professionals, understanding the tools of the trade is paramount to success. This guide provides a comprehensive overview of Alexa Fluor 405, a widely used blue-fluorescent dye, detailing its mechanism of action, key properties, and practical applications.

Core Mechanism of Fluorescence

This compound is a fluorescent dye, meaning it absorbs light at a specific wavelength and then emits light at a longer wavelength. This process, known as fluorescence, is governed by the principles of quantum mechanics. When a photon of light from an excitation source (such as a laser) strikes a molecule of this compound, an electron is promoted to a higher energy state. This excited state is unstable, and the electron quickly returns to its ground state, releasing the absorbed energy in the form of a photon of light. This emitted light is the fluorescence that is detected in various imaging and detection applications.

The specific wavelengths of light that this compound absorbs and emits are determined by its chemical structure. It is optimally excited by the 405 nm violet laser line and exhibits a relatively large Stokes shift (the difference between the excitation and emission maxima), which is advantageous for minimizing background signal in fluorescence microscopy.[1]

Quantitative Data Summary

The performance of a fluorophore is characterized by several key quantitative parameters. The following tables summarize the essential data for this compound.

Table 1: Spectral Properties of this compound

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 401 nm | [2][3][4] |

| Maximum Emission Wavelength (λem) | 421 nm | [2][3][4] |

| Molar Extinction Coefficient (ε) | 34,000 cm⁻¹M⁻¹ | [3][4] |

| Quantum Yield (Φ) | Not explicitly available in search results |

Table 2: General Properties of this compound

| Property | Description | Reference |

| pH Sensitivity | Fluorescence is stable over a wide pH range (pH 4-10). | [2] |

| Water Solubility | Good water solubility allows for labeling reactions in aqueous buffers without the need for organic solvents. | [2] |

| Photostability | Generally considered to have good photostability, allowing for longer imaging times compared to some other blue fluorophores. However, specific quantitative data on its photobleaching quantum yield is not readily available. | [2] |

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in using this compound can aid in understanding its application. The following diagrams, created using the DOT language, illustrate the core concepts.

Caption: A simplified Jablonski diagram illustrating the process of fluorescence for this compound.

Covalent Labeling with this compound Succinimidyl Ester

A common application of this compound is the covalent labeling of proteins and other biomolecules. This is typically achieved using an amine-reactive derivative, this compound succinimidyl ester (SE). The succinimidyl ester group reacts with primary amines (such as the side chain of lysine residues in proteins) to form a stable amide bond.

Caption: The chemical reaction between this compound succinimidyl ester and a primary amine on a protein.

Experimental Protocol: Antibody Labeling with this compound SE

This protocol provides a general guideline for labeling antibodies with this compound succinimidyl ester. Optimization may be required for specific antibodies and applications.

Materials:

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound succinimidyl ester (SE)

-

Anhydrous dimethylsulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare the Antibody Solution:

-

Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) at a concentration of 2.5 mg/mL.[5]

-

If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of this compound SE to warm to room temperature.

-

Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. For 1 µmol of dye, add 100 µL of DMSO.[5]

-

Vortex briefly to ensure the dye is fully dissolved.

-

-

Perform the Labeling Reaction:

-

For every 1 mL of antibody solution, add 15-25 µL of the 10 mM dye stock solution. This corresponds to a dye/protein molar ratio of approximately 9:1 to 15:1.[5]

-

Add the dye stock solution to the antibody solution dropwise while gently stirring or vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purify the Conjugate:

-

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.

-

Equilibrate the column with PBS (pH 7.2-7.4).

-

Apply the reaction mixture to the top of the column.

-

Elute the labeled antibody with PBS. The first colored fraction to elute will be the labeled antibody. Unconjugated dye will elute later.

-

Collect the fractions containing the labeled antibody.

-

-

Determine the Degree of Labeling (DOL):

-

The DOL (the average number of dye molecules per antibody molecule) can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~401 nm).

-

Caption: A typical experimental workflow for labeling an antibody with this compound SE.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications in biological research and drug development, including:

-

Fluorescence Microscopy: Its blue emission is well-suited for multicolor imaging experiments, often used in conjunction with green, red, and far-red fluorophores.

-

Flow Cytometry: It is a common choice for immunophenotyping and other flow cytometry applications that utilize a violet laser for excitation.

-

High-Content Screening: The brightness and photostability of this compound make it suitable for automated imaging and analysis of large numbers of samples.

-

Super-Resolution Microscopy: Techniques such as STORM (Stochastic Optical Reconstruction Microscopy) can utilize this compound to achieve nanoscale resolution imaging.[1]

References

Alexa Fluor 405: A Technical Guide to Labeling Proteins and Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Alexa Fluor 405, a versatile blue-fluorescent dye, and its application in the covalent labeling of proteins and nucleic acids. This document details the dye's spectral properties, provides structured protocols for key labeling experiments, and illustrates relevant workflows and chemical reactions.

Core Properties of this compound

This compound is a member of the Alexa Fluor family of dyes, known for their brightness, photostability, and pH insensitivity.[1][2] It is a blue-fluorescent dye with an excitation maximum ideally suited for the 407 nm spectral line of a krypton laser or the 408 nm violet laser diode.[3][4][5] Its distinct spectral properties make it a valuable tool in multicolor fluorescence microscopy, flow cytometry, and super-resolution microscopy techniques such as STORM (Stochastic Optical Reconstruction Microscopy).[3][4][6]

The quantitative spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 401-402 nm | [4][6][7][8][9] |

| Emission Maximum (λem) | 421-422 nm | [4][6][7][8][9] |

| Molar Extinction Coefficient (ε) | 34,000 - 35,000 cm⁻¹M⁻¹ | [9] |

| Quantum Yield (Φ) | 0.54 | |

| Molecular Weight | ~1028.3 g/mol (for NHS ester) |

Labeling Chemistry: Amine-Reactive Succinimidyl Ester

The most common form of this compound used for labeling biomolecules is the N-hydroxysuccinimidyl (NHS) ester.[10] This amine-reactive derivative readily couples with primary amines (-NH₂) found on proteins (at the N-terminus and on the side chain of lysine residues) and on amine-modified nucleic acids.[10] The reaction, which occurs efficiently at an alkaline pH (typically 8.3-9.0), forms a stable, covalent amide bond.[3][11]

Figure 1. Covalent labeling of a biomolecule with this compound NHS ester.

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins and nucleic acids with this compound NHS ester.

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins with this compound NHS ester. Optimization may be required for specific proteins.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound NHS ester

-

Anhydrous dimethylsulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

-

Purification column (e.g., size-exclusion chromatography column like a Zeba™ Spin Desalting Column)[12]

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Dye Preparation:

-

Allow the vial of this compound NHS ester to warm to room temperature before opening.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[10]

-

-

Labeling Reaction:

-

Adjust the pH of the protein solution to 8.3-9.0 by adding the reaction buffer.

-

Add the this compound NHS ester stock solution to the protein solution at a molar ratio of 10:1 (dye:protein). This ratio may need to be optimized for your specific protein.[10]

-

Incubate the reaction for 1 hour at room temperature, protected from light.[14][15]

-

-

Purification:

-

Separate the labeled protein from unreacted dye using a size-exclusion chromatography column according to the manufacturer's instructions.[12]

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 401 nm (A₄₀₁).

-

Calculate the protein concentration and the DOL using the following equations:

-

Corrected A₂₈₀ = A₂₈₀ - (A₄₀₁ × CF₂₈₀) (where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm, typically around 0.70 for this compound)

-

Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

-

Dye Concentration (M) = A₄₀₁ / ε_dye

-

DOL = Dye Concentration / Protein Concentration

-

-

Figure 2. Workflow for labeling proteins with this compound NHS ester.

Nucleic Acid Labeling Protocols

There are two primary methods for labeling nucleic acids with this compound: direct chemical labeling of amine-modified oligonucleotides and enzymatic incorporation of labeled nucleotides.

1. Direct Chemical Labeling of Amine-Modified Oligonucleotides

This method is suitable for synthetic oligonucleotides that have been synthesized with a primary amine modification.

Materials:

-

5'- or 3'-amine-modified oligonucleotide

-

This compound NHS ester

-

Anhydrous DMSO

-

Labeling buffer (e.g., 0.1 M sodium carbonate, pH 9.0)

-

Purification supplies (e.g., HPLC or gel electrophoresis reagents)[9]

Procedure:

-

Oligonucleotide Preparation:

-

Resuspend the amine-modified oligonucleotide in the labeling buffer.

-

-

Dye Preparation:

-

Prepare a fresh stock solution of this compound NHS ester in anhydrous DMSO.

-

-

Labeling Reaction:

-

Add the dye stock solution to the oligonucleotide solution. The optimal dye-to-oligo ratio may need to be determined empirically.

-

Incubate the reaction for 2-4 hours at room temperature, protected from light.

-

-

Purification:

2. Enzymatic Labeling of DNA/RNA

This method involves the enzymatic incorporation of an aminoallyl-modified nucleotide into the nucleic acid, followed by chemical labeling with this compound NHS ester. This is often achieved using kits such as the ARES™ Alexa Fluor® DNA Labeling Kits.[5]

Materials:

-

DNA or RNA template

-

DNA or RNA polymerase

-

Aminoallyl-dUTP (for DNA) or aminoallyl-UTP (for RNA)

-

Unlabeled dNTPs or NTPs

-

This compound NHS ester

-

Coupling buffer (e.g., sodium bicarbonate, pH 9.0)

-

Purification columns

Procedure:

-

Enzymatic Incorporation:

-

Set up an in vitro transcription (for RNA) or PCR/reverse transcription (for DNA) reaction.

-

Include aminoallyl-(d)UTP in the nucleotide mix.

-

Incubate the reaction according to the polymerase manufacturer's instructions.

-

Purify the amine-modified nucleic acid.

-

-

Chemical Labeling:

-

Resuspend the purified amine-modified nucleic acid in the coupling buffer.

-

Add the this compound NHS ester and incubate for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the labeled nucleic acid using a suitable purification column to remove unreacted dye.

-

Figure 3. Comparison of direct chemical and enzymatic labeling of nucleic acids.

Conclusion

This compound is a robust and versatile fluorescent dye for labeling proteins and nucleic acids. Its favorable spectral properties and the straightforward chemistry of its amine-reactive NHS ester form make it a valuable tool for a wide range of applications in molecular and cellular biology. By following the detailed protocols and understanding the underlying chemistry presented in this guide, researchers can effectively utilize this compound to generate high-quality fluorescent probes for their specific experimental needs.

References

- 1. HighYield T7 AZDye405 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]

- 2. Alexa Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]

- 3. fluidic.com [fluidic.com]

- 4. Alexa 405 Oligo Labeling [biosyn.com]

- 5. Nucleic Acid Labeling Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. This compound Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 7. ieg4.rccc.ou.edu [ieg4.rccc.ou.edu]

- 8. Quantum Yield [this compound] | AAT Bioquest [aatbio.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Efficient RNA Labeling with AZDyes (structural analogs of Alexa Fluor® dyes) - News Blog - Jena Bioscience [jenabioscience.com]

- 13. NHS ester protocol for labeling proteins [abberior.rocks]

- 14. NHS-ester-protein-labeling [protocols.io]

- 15. DyLight 405 Oligonucleotide Labeling, Alternative Dye to Alexa 405, Cascade Blue and AMCA [biosyn.com]

Methodological & Application

Application Notes: Alexa Fluor 405 for Immunofluorescence Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor 405 is a blue-fluorescent dye commonly employed in immunofluorescence (IF) applications. Its excitation maximum is ideally suited for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode, making it a versatile tool for cellular imaging.[1][2] This dye is characterized by its high brightness, photostability, and pH insensitivity over a wide range, ensuring reliable and stable signals in various experimental conditions, including live-cell imaging.[1][2][3] this compound is particularly valuable in multicolor imaging experiments due to its distinct spectral properties, which allow for clear separation from other common fluorophores.[1][4]

Key Features and Applications

This compound offers several advantages for immunofluorescence staining:

-

Bright Blue Fluorescence: Provides strong signals with low background noise for precise detection of target antigens.[2]

-

Photostability: Exhibits greater resistance to photobleaching compared to many other blue fluorophores, allowing for longer exposure times and more robust image acquisition.[2][5]

-

pH Insensitivity: Maintains its fluorescent intensity over a broad pH range (pH 4-10), which is crucial for maintaining signal stability in different cellular compartments and buffer conditions.[2][3][6]

-

Multicolor Imaging: Its emission spectrum is well-separated from green, yellow, and red fluorophores, making it an excellent choice for multiplexing experiments.[1][4]

-

Versatility: Suitable for various applications, including fluorescence microscopy, flow cytometry, and super-resolution microscopy (STORM).[1][2]

Quantitative Data

The spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum | 401 nm | [1][7][8] |

| Emission Maximum | 421 nm | [1][7][8] |

| Extinction Coefficient | 34,000 cm⁻¹M⁻¹ | [8] |

| Laser Line Compatibility | 407 nm (Krypton), 408 nm (Violet Diode) | [1][2] |

| pH Stability | pH 4-10 | [2][3] |

Experimental Protocols

A. General Immunofluorescence Staining Workflow

The following diagram illustrates the key steps in a typical immunofluorescence staining protocol.

Caption: A flowchart of the major steps in an immunofluorescence staining experiment.

B. Detailed Protocol for Adherent Cells

This protocol provides a step-by-step guide for immunofluorescence staining of adherent cells using an this compound-conjugated secondary antibody.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-3% BSA in PBS)

-

Primary Antibody (specific to the target antigen)

-

This compound-conjugated Secondary Antibody (specific to the host species of the primary antibody)

-

Nuclear Counterstain (e.g., DAPI) (optional)

-

Antifade Mounting Medium

Procedure:

-

Cell Culture and Preparation:

-

Fixation:

-

Permeabilization (for intracellular targets):

-

Blocking:

-

Primary Antibody Incubation:

-

Washing:

-

Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.[11]

-

-

Secondary Antibody Incubation:

-

Washing:

-

Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.[1]

-

-

Counterstaining (Optional):

-

If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

-

Seal the edges of the coverslip with nail polish to prevent drying.[11]

-

-

Imaging:

Troubleshooting

Common issues encountered during immunofluorescence staining and their potential solutions are outlined below.

| Problem | Potential Cause | Suggested Solution |

| Weak or No Signal | - Inactive primary or secondary antibody- Low abundance of the target protein- Incompatible primary and secondary antibodies- Over-fixation of the sample[12] | - Use a fresh batch of antibodies- Use a signal amplification method[1][12]- Ensure the secondary antibody is raised against the host species of the primary antibody- Reduce fixation time or try a different fixation method[12] |

| High Background | - Non-specific binding of antibodies- Insufficient blocking- Antibody concentration too high | - Increase the duration of the blocking step- Titrate the primary and secondary antibodies to determine the optimal concentration- Ensure adequate washing steps |

| Photobleaching | - Excessive exposure to excitation light | - Use an antifade mounting medium- Minimize exposure to the excitation light source- Acquire images using shorter exposure times or lower laser power[13] |

Signaling Pathway Example: Apoptosis

Immunofluorescence staining with this compound can be used to visualize key proteins involved in signaling pathways, such as apoptosis. The diagram below illustrates a simplified apoptotic signaling pathway that could be investigated using this technique.

Caption: A diagram showing the extrinsic and intrinsic pathways of apoptosis.

References

- 1. This compound Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. APDye Fluor 405 | this compound Equivalent | AxisPharm [axispharm.com]

- 3. Fluorophore Characteristics - Jackson Immuno [jacksonimmuno.com]

- 4. jacksonimmuno.com [jacksonimmuno.com]

- 5. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. BP Fluor 405, this compound equivalent | BroadPharm [broadpharm.com]

- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. ibidi.com [ibidi.com]

- 10. biotium.com [biotium.com]

- 11. arigobio.com [arigobio.com]

- 12. IF Troubleshooting | Proteintech Group [ptglab.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Using Alexa Fluor 405 in Multicolor Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to effectively utilizing Alexa Fluor 405 in multicolor flow cytometry experiments. Detailed protocols and data presentation guidelines are included to assist in the design and execution of robust and reproducible assays.

Introduction to this compound

This compound is a blue-fluorescent dye that is well-suited for multicolor flow cytometry applications. It is excitable by the violet laser (typically 405 nm), expanding the range of fluorochromes available for complex panel design.[1][2] Its relatively narrow emission spectrum makes it a valuable tool in minimizing spectral overlap with fluorochromes excited by other lasers.[3] However, it is important to note that this compound is considered a dimmer fluorophore compared to others, which should be a key consideration in panel design.[4]

Spectral Properties of this compound

Understanding the spectral characteristics of this compound is crucial for successful integration into a multicolor panel.

| Property | Value | Source |

| Excitation Maximum | 401 nm | [5][6] |

| Emission Maximum | 421 nm | [5][6] |

| Laser Line | Violet (405 nm) | [1] |

| Common Filter | 450/50 BP | [4] |

Key Considerations for Multicolor Panel Design with this compound

When incorporating this compound into a multicolor panel, several factors must be considered to ensure optimal data quality.

-

Antigen Density: Due to its lower brightness, this compound is best suited for labeling highly expressed antigens.[7] Assigning it to markers with low expression may result in poor signal resolution.

-

Spectral Spillover: While this compound has a relatively narrow emission, some spillover into adjacent channels, particularly those detecting other violet laser-excited dyes like Pacific Blue or Brilliant Violet 421, can occur.[8][] Proper compensation is critical to correct for this spectral overlap.

-

Photostability: Some users have reported rapid photobleaching of this compound, especially in microscopy applications.[10] While flow cytometry exposes cells to the laser for a very short duration, it is a factor to be aware of, particularly when sorting or performing multiple acquisitions of the same sample.

-

Instrument Configuration: Always be familiar with the specific lasers and filter sets on your flow cytometer to ensure optimal excitation and detection of this compound.[7][11]

Experimental Protocols

General Immunophenotyping Protocol for Cell Surface Staining

This protocol provides a general workflow for staining suspension cells with antibodies conjugated to this compound and other fluorochromes.

Materials:

-

Cells of interest (e.g., PBMCs, splenocytes)

-

Fluorochrome-conjugated antibodies (including an this compound conjugate)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

-

Fixable Viability Dye (optional, but highly recommended)

-

Compensation controls (single-stained beads or cells for each fluorochrome)

-

Unstained control

-

Flow cytometer with a violet laser

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension of your cells of interest.

-

Wash the cells with Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes.

-

Resuspend the cell pellet to a concentration of 1 x 10^7 cells/mL in staining buffer.

-

-

Viability Staining (Optional):

-

If using a fixable viability dye, follow the manufacturer's instructions for staining. This step is crucial for excluding dead cells, which can non-specifically bind antibodies.

-

-

Antibody Staining:

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

-

Add the predetermined optimal concentration of each fluorochrome-conjugated antibody to the respective tubes.

-

Vortex gently and incubate for 20-30 minutes at 2-8°C in the dark.

-

-

Wash:

-

Add 2-3 mL of Flow Cytometry Staining Buffer to each tube.

-

Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

-

Repeat the wash step.

-

-

Resuspension:

-

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

-

Data Acquisition:

-